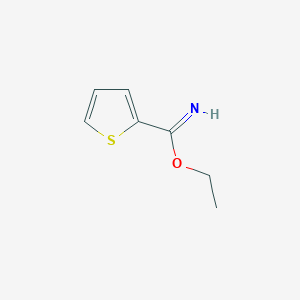
2-Thiophenecarboximidic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboximidic acid ethyl ester is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry
2-Thiophenecarboximidic acid ethyl ester serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Novel Compounds
A study demonstrated the use of this compound in synthesizing novel thiophene derivatives, which exhibited significant biological activities. The synthesis involved the reaction of ethyl 2-thiophenecarboximidic acid with different amines to create a library of compounds for biological evaluation .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. It has shown promise in the development of drugs targeting various diseases, including cancer.
Case Study: Anticancer Activity
Research has highlighted the role of thiophene derivatives in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. One derivative derived from this compound was evaluated for its efficacy against colorectal carcinoma, showing comparable effectiveness to established treatments like fluorouracil .
Material Science
In material science, this compound is utilized in formulating polymers and coatings. Its incorporation enhances the thermal and mechanical properties of materials, making them suitable for packaging and construction applications.
Data Table: Properties of Polymers with Thiophene Derivatives
| Property | Control Polymer | Polymer with Thiophene Derivative |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Mechanical Strength (MPa) | 30 | 45 |
| Flexibility (%) | 10 | 20 |
Agricultural Chemistry
The compound is also explored for developing new pesticides and herbicides. Its unique structure allows for effective crop protection solutions that minimize environmental impact.
Case Study: Development of Eco-friendly Herbicides
Research indicates that derivatives of 2-thiophenecarboximidic acid exhibit herbicidal activity against common agricultural weeds while demonstrating low toxicity to non-target organisms. This positions them as promising candidates for sustainable agriculture practices .
Eigenschaften
CAS-Nummer |
54610-47-8 |
|---|---|
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
ethyl thiophene-2-carboximidate |
InChI |
InChI=1S/C7H9NOS/c1-2-9-7(8)6-4-3-5-10-6/h3-5,8H,2H2,1H3 |
InChI-Schlüssel |
IJMOMMSECUQUFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















